In Vitro Binding Affinity: PSMA-IN-4 Exhibits 79-Fold Lower Potency Than PSMA-617
PSMA-IN-4 (compound 9) exhibits an inhibitory concentration (IC50) of 1.2 μM (1200 nM) against PSMA in a standard enzymatic assay . In comparison, the clinically established PSMA ligand PSMA-617 demonstrates a substantially higher potency, with an IC50 of 15.1 nM under comparable in vitro conditions [1]. This represents a 79-fold difference in inhibitory activity.
| Evidence Dimension | In vitro PSMA Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 μM (1200 nM) |
| Comparator Or Baseline | PSMA-617: 15.1 nM |
| Quantified Difference | ~79-fold lower potency (PSMA-IN-4 vs. PSMA-617) |
| Conditions | Enzymatic assay; values from separate published studies. |
Why This Matters
This significant potency gap demonstrates that PSMA-IN-4 is not a direct functional substitute for clinical PSMA ligands; it is instead a specialized tool for studying moderate-affinity interactions or for use as a low-affinity control.
- [1] Int J Mol Sci. (2023). Table 2: Binding potency of the PSMA-targeted compounds. 24(10), 8543. View Source
